molecular formula C18H23NO B13822601 1,1-Diphenyl-3-dimethylaminobutane-1-ol CAS No. 4320-32-5

1,1-Diphenyl-3-dimethylaminobutane-1-ol

Katalognummer: B13822601
CAS-Nummer: 4320-32-5
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: WJUQNVPPDLPDQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diphenyl-3-dimethylaminobutane-1-ol: is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol . It is also known by its systematic name α-Phenyl-α-[2-(dimethylamino)propyl]benzenemethanol . This compound is characterized by the presence of two phenyl groups attached to a butane backbone, with a hydroxyl group and a dimethylamino group at specific positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-3-dimethylaminobutane-1-ol typically involves the reaction of benzophenone with dimethylamine and isobutylmagnesium chloride (Grignard reagent) under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Diphenyl-3-dimethylaminobutane-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Diphenyl-3-dimethylaminobutane-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Diphenyl-3-dimethylaminobutane-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1,1-Diphenyl-2-dimethylaminopropane-1-ol
  • 1,1-Diphenyl-3-dimethylaminopropane-1-ol
  • 1,1-Diphenyl-4-dimethylaminobutane-1-ol

Comparison: 1,1-Diphenyl-3-dimethylaminobutane-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

4320-32-5

Molekularformel

C18H23NO

Molekulargewicht

269.4 g/mol

IUPAC-Name

3-(dimethylamino)-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C18H23NO/c1-15(19(2)3)14-18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,20H,14H2,1-3H3

InChI-Schlüssel

WJUQNVPPDLPDQX-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.